

Application Notes and Protocols for α -Desulfated Cholecystokinin Octapeptide ELISA Kit

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Compound of Interest

Compound Name: *Cholecystokinin Octapeptide, desulfated TFA*

Cat. No.: *B15618105*

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These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing an α -desulfated cholecystokinin octapeptide (CCK-8) ELISA kit.

Introduction

Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion and satiety. It exists in several forms, with the C-terminal octapeptide (CCK-8) being a common and biologically active fragment. CCK-8 can be either sulfated or α -desulfated at a specific tyrosine residue, and this modification can influence its biological activity and receptor binding affinity. The α -desulfated CCK-8 ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of α -desulfated CCK-8 in various biological samples. This document provides detailed protocols and application notes to ensure accurate and reproducible results.

Principle of the Assay

This ELISA kit typically employs a competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with a capture antibody specific for α -desulfated CCK-8. During the assay, α -desulfated CCK-8 present in the sample or standard competes with a fixed amount of biotinylated α -desulfated CCK-8 for binding to the antibody. After washing away unbound

substances, a streptavidin-HRP conjugate is added, which binds to the biotinylated CCK-8. A substrate solution is then added, and the color development is inversely proportional to the concentration of α -desulfated CCK-8 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of α -desulfated CCK-8 in the unknown samples.

Quantitative Data Summary

The following tables summarize typical quantitative data for α -desulfated CCK-8 ELISA kits. Note that specific values may vary between manufacturers, and it is essential to refer to the kit-specific manual for precise information.

Table 1: Assay Characteristics

Parameter	Typical Value
Detection Range	0.1 to 10 ng/mL
Sensitivity (IC50)	Approximately 0.3 ng/mL ^[1]
Sample Type	Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids
Reactivity	Varies by kit (e.g., Human, Rat, Mouse)

Table 2: Sample Handling and Dilution

Sample Type	Collection and Storage	Recommended Dilution
Serum	Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Store supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [2] [3]	1:1 with diluent buffer [4]
Plasma	Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Store supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [2] [3] [4]	1:1 with diluent buffer [4]
Cell Culture Supernatants	Centrifuge for 20 minutes at 1,000 x g to remove particulates. Assay immediately or store at -20°C or -80°C. [3]	Varies; to be determined by the user.
Other Biological Fluids	Centrifuge to remove particulates. Assay immediately or store at -20°C or -80°C.	Varies; to be determined by the user.

Experimental Protocols

Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration. For example, dilute 20 mL of 30x Wash Buffer concentrate into 580 mL of deionized water to prepare 600 mL of 1x Wash Buffer.[\[5\]](#)
- Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to dissolve completely and then perform serial dilutions to generate

a standard curve. For instance, a stock of 1000 pg/mL can be serially diluted to create standards of 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL.[6] The diluent buffer serves as the zero standard (0 pg/mL).

- Biotinylated α -desulfated CCK-8: Briefly centrifuge the vial before use. Dilute the concentrated biotinylated peptide to its working concentration with the appropriate diluent buffer as specified in the kit manual.
- Streptavidin-HRP Conjugate: Briefly centrifuge the vial before use. Dilute the concentrated Streptavidin-HRP to its working concentration with the provided HRP diluent.

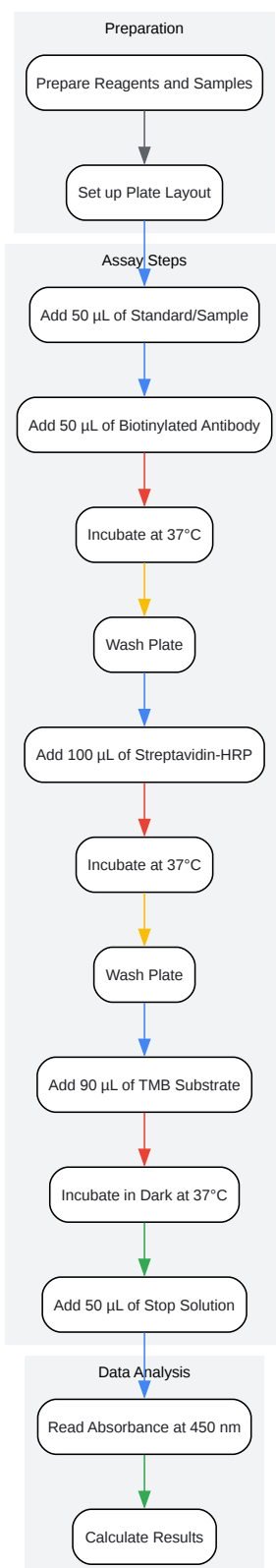
Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
- Well Setup: Determine the number of wells required for standards, samples, and a blank.
- Standard and Sample Addition: Add 50 μ L of each standard and sample into the appropriate wells.
- Biotinylated Antibody Addition: Immediately add 50 μ L of the prepared Biotin-labeled Antibody working solution to each well. Gently tap the plate to ensure thorough mixing.[7]
- Incubation: Seal the plate and incubate for 1-2 hours at 37°C.
- Washing: Aspirate the liquid from each well. Wash each well with 1x Wash Buffer (approximately 300-350 μ L per well). Repeat the wash process 3-5 times as specified in the kit manual. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.[2][4]
- Streptavidin-HRP Addition: Add 100 μ L of the diluted Streptavidin-HRP working solution to each well.
- Incubation: Seal the plate and incubate for 30-60 minutes at 37°C.[2][3]
- Washing: Repeat the washing step as described in step 6.

- Substrate Addition: Add 90 μ L of TMB Substrate solution to each well.[\[2\]](#)[\[8\]](#)
- Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark. The liquid will turn blue.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change to yellow.[\[2\]](#)[\[8\]](#)
- Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
- Calculation: Construct a standard curve by plotting the mean absorbance of each standard against its concentration. Use the standard curve to determine the concentration of a-desulfated CCK-8 in the samples.

Mandatory Visualizations

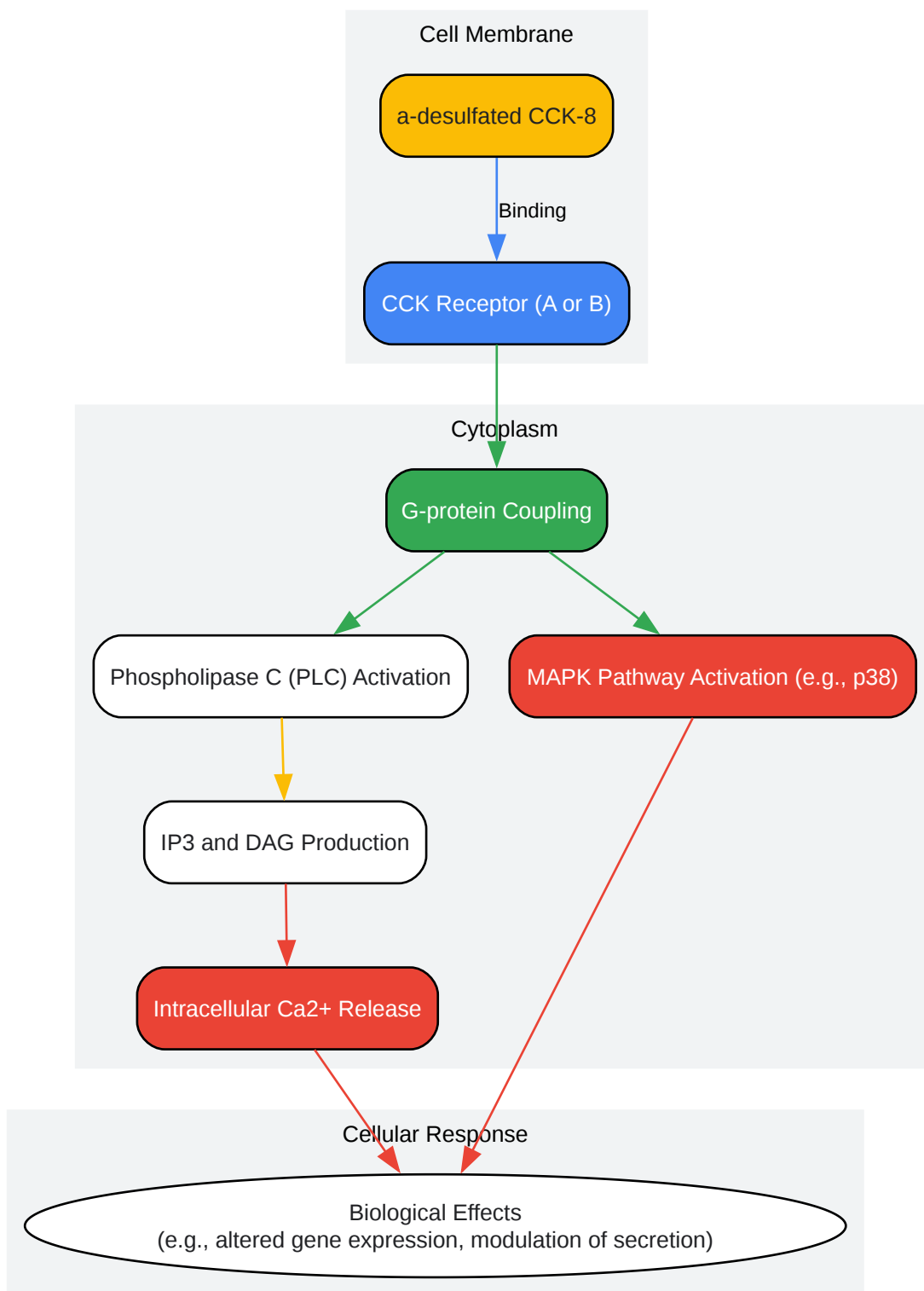
Experimental Workflow



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Caption: A flowchart illustrating the major steps of the α -desulfated CCK-8 competitive ELISA protocol.

Signaling Pathway



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Caption: A simplified diagram of the putative signaling pathway for a-desulfated CCK-8.

Concluding Remarks

The a-desulfated cholecystokinin octapeptide ELISA kit is a powerful tool for the specific quantification of this peptide in biological samples. Adherence to the protocol and proper sample handling are crucial for obtaining accurate and reliable data. It is important to note that the biological activity of a-desulfated CCK-8 can differ from its sulfated counterpart, and these differences are an active area of research. Both forms can interact with CCK receptors, but often with varying affinities, leading to distinct physiological responses.[4][7] For instance, studies have shown that both sulfated and non-sulfated CCK-8 can stimulate pancreatic insulin and glucagon secretion, though the sulfated form may be more potent.[7] The activation of CCK receptors can initiate downstream signaling cascades involving G-proteins, leading to intracellular calcium mobilization and the activation of pathways such as the p38 MAPK pathway.[8][9] Careful experimental design and data interpretation are therefore essential when investigating the roles of sulfated versus a-desulfated CCK-8.

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